1-(Trifluoroacetyl)-1,4-diazepane hydrochloride

CAS No.: 1269053-62-4

Cat. No.: VC3421682

Molecular Formula: C7H12ClF3N2O

Molecular Weight: 232.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269053-62-4 |

|---|---|

| Molecular Formula | C7H12ClF3N2O |

| Molecular Weight | 232.63 g/mol |

| IUPAC Name | 1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone;hydrochloride |

| Standard InChI | InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-4-1-2-11-3-5-12;/h11H,1-5H2;1H |

| Standard InChI Key | NPIWCBGRANKIML-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)C(=O)C(F)(F)F.Cl |

| Canonical SMILES | C1CNCCN(C1)C(=O)C(F)(F)F.Cl |

Introduction

Fundamental Chemical Properties and Identification

Basic Chemical Identity

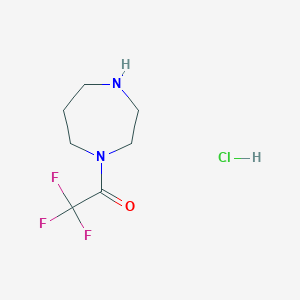

1-(Trifluoroacetyl)-1,4-diazepane hydrochloride is a chemical compound with significant research interest due to its unique structural features. It contains a seven-membered diazepane ring with two nitrogen atoms and a trifluoroacetyl functional group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its stability and solubility characteristics compared to its parent compound. The compound is primarily used in research applications, particularly in pharmaceutical research and chemical synthesis, owing to its distinctive chemical properties and reactivity profile.

The compound is characterized by the following identity parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1269053-62-4 |

| Molecular Formula | C7H12ClF3N2O |

| Molecular Weight | 232.63 g/mol |

| IUPAC Name | 1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone;hydrochloride |

| Parent Compound | 1-(Trifluoroacetyl)-1,4-diazepane (CAS: 1177329-26-8) |

| PubChem Compound ID | 50944168 |

The compound was formally created in chemical databases on March 28, 2011, with the most recent modification date being April 5, 2025, reflecting ongoing research interest and database maintenance .

Structural Characteristics and Identification

The molecular structure of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride features a distinctive arrangement that contributes to its chemical behavior. The diazepane ring serves as the core structure, with the trifluoroacetyl group connected to one of the nitrogen atoms. This configuration creates a unique electronic distribution that influences the compound's reactivity and binding potential.

For identification and database purposes, the compound is characterized by the following structural identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-4-1-2-11-3-5-12;/h11H,1-5H2;1H |

| Standard InChIKey | NPIWCBGRANKIML-UHFFFAOYSA-N |

| SMILES Notation | C1CNCCN(C1)C(=O)C(F)(F)F.Cl |

| Canonical SMILES | C1CNCCN(C1)C(=O)C(F)(F)F.Cl |

The three-dimensional conformation of the molecule plays a crucial role in its potential interactions with biological systems and catalytic behavior. The spatial arrangement demonstrated in 3D models shows how the trifluoroacetyl group positions itself relative to the diazepane ring, which may influence its binding characteristics with potential biological targets .

Physical and Chemical Properties

Physical Properties

The physical properties of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride are important for understanding its behavior in different environments and its potential applications. While some physical properties must be experimentally determined, computational methods have provided valuable insights into several key characteristics .

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 232.63 g/mol | Computed (PubChem 2.1) |

| Hydrogen Bond Donor Count | 2 | Computed (Cactvs 3.4.6.11) |

| Hydrogen Bond Acceptor Count | 5 | Computed (Cactvs 3.4.6.11) |

| Rotatable Bond Count | 0 | Computed (Cactvs 3.4.6.11) |

| Exact Mass | 232.0590252 Da | Computed (PubChem 2.1) |

| Topological Polar Surface Area | 32.3 Ų | Computed (Cactvs 3.4.6.11) |

| Heavy Atom Count | 14 | Computed (PubChem) |

| Complexity | 193 | Computed (Cactvs 3.4.6.11) |

The compound requires specific storage conditions, with recommended storage at refrigeration temperatures (2-7°C) to maintain stability . The physical state and appearance of the commercial product may vary depending on the manufacturer and purity grade.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride typically begins with the preparation of the parent compound, 1-(Trifluoroacetyl)-1,4-diazepane, followed by conversion to the hydrochloride salt. The primary synthetic pathway involves a nucleophilic attack by the nitrogen atom of the diazepane ring on the carbonyl carbon of trifluoroacetic anhydride.

The general synthetic procedure can be outlined as follows:

-

Preparation of 1,4-diazepane as the starting material

-

Acylation reaction with trifluoroacetic anhydride under controlled conditions

-

Purification of the resulting 1-(Trifluoroacetyl)-1,4-diazepane

-

Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

-

Final purification steps to obtain the desired product with high purity

This synthesis requires careful control of reaction parameters, including temperature, solvent selection, and stoichiometry, to achieve optimal yields and purity. The reaction conditions must be carefully managed to ensure selectivity for the desired product while minimizing side reactions.

Applications in Research

Catalytic Applications

The trifluoroacetyl group in 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride has notable applications in catalytic systems. The electron-withdrawing nature of this functional group can enhance reaction rates and selectivity in various chemical transformations. Research has shown that compounds containing this group can contribute to improved catalyst performance in industrial processes.

Specific catalytic applications include:

-

Serving as ligands in metal-catalyzed reactions

-

Functioning as organocatalysts in asymmetric synthesis

-

Participating in selective C-C and C-N bond formation reactions

-

Enhancing regioselectivity in complex chemical transformations

The unique electronic properties of the trifluoroacetyl group, combined with the structural features of the diazepane ring, create a catalyst system with distinctive reactivity patterns that can be exploited in synthetic chemistry.

Material Science Applications

The unique fluorinated structure of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride makes it a potential candidate for applications in material science. Specifically, it may be useful for:

-

Modifying material surfaces to create specialized properties

-

Developing coatings with enhanced chemical resistance

-

Creating materials with unique electronic or optical properties

-

Serving as building blocks for advanced polymeric materials

The presence of the trifluoromethyl group contributes to these applications by imparting properties such as hydrophobicity, thermal stability, and resistance to chemical degradation. These characteristics are valuable in the development of materials designed to withstand harsh environmental conditions or to perform specific functions in specialized applications.

Comparison with Related Compounds

Relationship to Parent Compound

1-(Trifluoroacetyl)-1,4-diazepane hydrochloride is derived from its parent compound, 1-(Trifluoroacetyl)-1,4-diazepane (CAS: 1177329-26-8). The key difference between these compounds is the presence of the hydrochloride salt in the former. This seemingly small modification significantly alters several properties and behaviors of the molecule .

A comparison between the parent compound and its hydrochloride salt reveals several important distinctions:

| Property | 1-(Trifluoroacetyl)-1,4-diazepane | 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride |

|---|---|---|

| Molecular Formula | C7H11F3N2O | C7H12ClF3N2O |

| Molecular Weight | 196.17 g/mol | 232.63 g/mol |

| Solubility Profile | Less soluble in aqueous environments | Enhanced solubility in aqueous environments |

| Stability | Potentially less stable in certain conditions | Improved stability for storage and handling |

| CAS Number | 1177329-26-8 | 1269053-62-4 |

| Primary Use | Chemical synthesis intermediate | Research applications and pharmaceutical studies |

The hydrochloride salt form is particularly advantageous for biological studies and pharmaceutical formulations due to its enhanced solubility in physiological environments, which facilitates experimental procedures and potential drug delivery applications.

Structural Analogues and Derivatives

Several structural analogues and derivatives of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride exist, each with variations in the core structure or functional groups. These modifications can lead to significant changes in physical properties, chemical reactivity, and biological activities. Some notable structural variations include:

-

Substitution of the trifluoroacetyl group with other acyl groups

-

Modification of the diazepane ring size (e.g., diazepine or diazocane derivatives)

-

Introduction of additional functional groups on the diazepane ring

-

Replacement of the trifluoromethyl group with other fluorinated groups

These structural analogues provide valuable insights into structure-activity relationships and can guide the development of compounds with optimized properties for specific applications. Comparative studies of these analogues contribute to a deeper understanding of how structural modifications influence the behavior and potential applications of this class of compounds.

Ongoing Research and Future Directions

Current Research Focus

Research into 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride and related compounds continues to evolve, with several areas of active investigation. Current research focuses primarily on:

-

Optimizing synthetic methods to improve yield and reduce environmental impact

-

Exploring potential biological activities in greater depth

-

Investigating applications in catalysis and material science

-

Developing structure-activity relationships through systematic modifications

Compounds containing trifluoromethyl groups often exhibit unique reactivity patterns due to their electronegative nature, which can be beneficial in various applications, particularly in drug development. The ongoing research aims to leverage these properties for practical applications while addressing challenges related to synthesis and scale-up.

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic methods play a crucial role in the characterization and quality control of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride. Various spectroscopic techniques provide complementary information about the compound's structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation. The presence of fluorine atoms in the trifluoroacetyl group allows for 19F NMR studies, which can provide specific information about the fluorinated portion of the molecule. The 1H and 13C NMR spectra reveal distinctive patterns that reflect the diazepane ring structure and the attached functional groups .

Infrared (IR) spectroscopy provides information about functional groups present in the molecule, with characteristic absorption bands for the carbonyl group (C=O), the C-F bonds, and the N-H stretching vibrations. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that further support structural assignments .

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride and monitoring reaction progress during synthesis. High-Performance Liquid Chromatography (HPLC) is commonly employed for quantitative analysis and purity determination. Gas Chromatography (GC) may also be used, particularly when coupled with mass spectrometry (GC-MS) for enhanced detection specificity.

For research applications requiring high purity, analytical methods must be developed that can detect and quantify potential impurities, including unreacted starting materials, reaction by-products, and degradation products. Validated analytical methods are critical for ensuring consistent quality and reliable research results when working with this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume